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Compound of Interest

Compound Name: O-Allyl-L-Tyrosine HCl

CAS No.: 177842-05-6

Cat. No.: B3246329

Get Quote

Executive Summary
This guide details the protocol for utilizing O-Allyl-L-Tyrosine (O-Allyl-Tyr), a non-canonical

amino acid (ncAA), for bioorthogonal photo-crosslinking and ligation. Unlike promiscuous

radical-based crosslinkers (e.g., p-Benzoyl-L-phenylalanine), O-Allyl-Tyr relies on the "Photo-

Click" reaction (Nitrile Imine-mediated Tetrazole-Ene Cycloaddition, or NITEC).

Key Advantages:

Bioorthogonality: The allyl group is inert in biological systems until triggered.

Specificity: Reacts exclusively with tetrazole derivatives, eliminating off-target background

common in radical crosslinking.

Self-Validation: The reaction yields a fluorescent pyrazoline product, allowing real-time

verification of crosslinking without Western blotting.

Spatiotemporal Control: Reaction is triggered by long-wave UV (302–365 nm).
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Mechanism of Action
The core chemistry is the light-induced 1,3-dipolar cycloaddition between the alkene moiety of

O-Allyl-Tyr and a tetrazole partner.

Activation: UV light triggers the expulsion of

from the tetrazole, generating a highly reactive nitrile imine dipole.

Ligation/Crosslinking: The nitrile imine undergoes a [3+2] cycloaddition with the allyl alkene

on the protein.

Fluorescence Turn-On: The resulting pyrazoline adduct is fluorescent, whereas the

precursors are not.
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Figure 1: Mechanism of the NITEC Photo-Click Reaction. The reaction is fluorogenic, providing

an intrinsic readout of success.

Comparative Analysis: O-Allyl-Tyr vs. Traditional
Crosslinkers[1]
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Feature
O-Allyl-L-Tyrosine
(Photo-Click)

p-Benzoyl-L-Phe
(Bpa)

Aryl Azides

Mechanism
Tetrazole-Ene

Cycloaddition

Radical Abstraction

(C-H insertion)
Nitrene Insertion

Specificity
High (Only reacts with

Tetrazoles)

Low (Reacts with any

nearby C-H)
Low (Promiscuous)

Crosslinking Range
Zero-length (if

tetrazole is on partner)
~3-4 Å ~3-4 Å

Validation Intrinsic Fluorescence
Requires

Western/Mass Spec

Requires

Western/Mass Spec

Reaction Kinetics

Fast (

up to 10-100

)

Slow (requires long

irradiation)

Fast but prone to

quenching

Primary Use
Site-specific labeling

or "stapling"

Mapping unknown

interactions

Mapping unknown

interactions

Experimental Protocols
Phase A: Genetic Incorporation of O-Allyl-Tyr
To use O-Allyl-Tyr, you must suppress the amber stop codon (TAG) in your gene of interest

(GOI) using an evolved orthogonal tRNA/synthetase pair.

Reagents:

Plasmid 1: pEvolution or pUltra carrying the MjTyrRS-derived synthetase (specific for O-allyl-

Tyr) and

.

Plasmid 2: Expression vector (e.g., pET system) with GOI containing a TAG mutation at the

desired site.
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ncAA: O-Allyl-L-Tyrosine (dissolved in 100 mM NaOH or DMSO to 100 mM stock).

Protocol:

Transformation: Co-transform E. coli BL21(DE3) with Plasmid 1 and Plasmid 2. Plate on

dual-antibiotic agar (e.g., Chloramphenicol/Ampicillin).

Inoculation: Pick a single colony into 5 mL non-inducing media (e.g., 2xYT + Glucose). Grow

overnight at 37°C.

Induction & Incorporation:

Dilute overnight culture 1:100 into 50 mL fresh media. Grow to OD600 ~0.5.

CRITICAL STEP: Add O-Allyl-Tyr stock to a final concentration of 1 mM.

Incubate for 30 min to allow cellular uptake.

Induce protein expression (e.g., 1 mM IPTG).

Express at 30°C for 6–12 hours (lower temperature improves ncAA uptake fidelity).

Harvest: Centrifuge cells. If the protein is intracellular, proceed to lysis.

QC: Verify full-length protein via SDS-PAGE. A truncated band indicates failed incorporation

(premature stop).

Phase B: Photo-Crosslinking (The Click Reaction)
This protocol describes the reaction of the O-Allyl-Tyr protein with a Tetrazole probe (e.g., for

fluorescent labeling or crosslinking to a tetrazole-functionalized partner).

Reagents:

Purified Protein-O-Allyl-Tyr (in PBS, pH 7.4).

Tetrazole Probe: Diphenyltetrazole derivative (e.g., from Sigma or synthesized per Lin et al.).

Prepare 50 mM stock in Acetonitrile.
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Light Source: Handheld UV lamp (302 nm or 365 nm). Note: 302 nm is faster; 365 nm is

gentler on proteins.

Protocol:

Preparation: Dilute protein to 10–50 µM in PBS.

Mixing: Add Tetrazole probe (5–10 equivalents relative to protein).

Example: For 50 µL of 20 µM protein, add 1 µL of 1 mM Tetrazole.

Irradiation:

Place sample in a clear microcentrifuge tube or quartz cuvette.

Irradiate with UV lamp (distance ~2 cm) for 2–5 minutes.

Observation: If using a fluorogenic tetrazole, the solution may develop a slight

fluorescence visible by eye.

Quenching: No chemical quenching is strictly necessary, but removing excess tetrazole via

desalting column (e.g., Zeba Spin) is recommended before analysis.

Analysis:

In-Gel Fluorescence: Run SDS-PAGE. Do not stain with Coomassie yet. Image the gel

under UV transilluminator. A fluorescent band at the correct MW confirms successful

ligation.

Coomassie Stain: Stain the gel to verify loading and purity.
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Figure 2: Experimental workflow from genetic incorporation to photo-click analysis.
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Troubleshooting & Optimization
Observation Probable Cause Corrective Action

Truncated Protein (Low Yield)
Insufficient ncAA uptake or

weak synthetase activity.

Increase O-Allyl-Tyr to 2 mM.

Ensure media pH is < 7.5

(ncAA solubility). Use rich

media (Terrific Broth).

No Fluorescence after UV
Tetrazole degradation or wrong

wavelength.

Check Tetrazole stock (should

not be yellow/brown before

UV). Ensure UV lamp is 302

nm (some tetrazoles are inert

at 365 nm).

Protein Precipitation
UV damage or hydrophobic

aggregation.

Reduce irradiation time (try 1

min). Use 365 nm specific

tetrazoles. Keep sample on ice

during UV.

High Background

Fluorescence
Excess unreacted tetrazole.

Perform dialysis or desalting

spin column before imaging

the gel.
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[https://www.benchchem.com/product/b3246329/docs#application-note-targeted-photo-
crosslinking-ligation-using-o-allyl-l-tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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